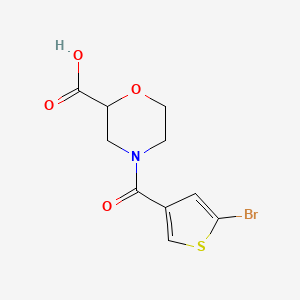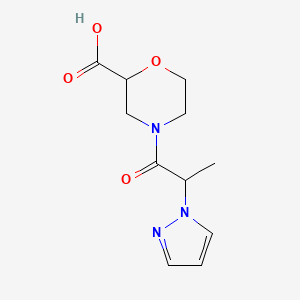![molecular formula C13H15NO3 B7589053 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid, also known as BMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the cysteine protease cathepsin S, which plays an important role in the immune system and has been implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Wirkmechanismus
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid acts as a covalent inhibitor of cathepsin S, forming a covalent bond with the active site cysteine residue of the enzyme. This leads to the irreversible inhibition of the enzyme's activity, resulting in the suppression of cathepsin S-mediated biological processes.
Biochemical and physiological effects:
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In cancer cells, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In autoimmune disorders, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been shown to reduce inflammation and ameliorate disease symptoms. In neurodegenerative diseases, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been shown to reduce neuroinflammation and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has several advantages as a tool for scientific research. It is a potent and selective inhibitor of cathepsin S, making it a valuable tool for studying the role of this enzyme in various biological processes. However, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has some limitations, including its irreversible inhibition of cathepsin S, which can make it difficult to study the enzyme's role in long-term biological processes. Additionally, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid can have off-target effects on other cysteine proteases, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid. One area of interest is the development of more potent and selective inhibitors of cathepsin S, which could have therapeutic applications in various diseases. Another area of interest is the role of cathepsin S in the immune system, and how its inhibition by 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid could be used to modulate immune responses. Additionally, the use of 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid as a tool for studying the role of cathepsin S in neurodegenerative diseases, such as Alzheimer's disease, is an area of ongoing research. Overall, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has the potential to be a valuable tool for scientific research in various fields, and further studies are needed to fully explore its potential applications.
Synthesemethoden
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid can be synthesized using various methods, including the reaction of 2-(bromomethyl)benzofuran with methylamine and 3-bromopropionic acid, or the reaction of 2-(chloromethyl)benzofuran with methylamine and 3-bromopropionic acid. The compound can also be obtained commercially from chemical suppliers.
Wissenschaftliche Forschungsanwendungen
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been extensively studied for its potential applications in scientific research. The compound has been shown to be a potent inhibitor of cathepsin S, which is involved in various biological processes, including antigen presentation, inflammation, and tissue remodeling. 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been used as a tool to study the role of cathepsin S in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-[1-benzofuran-2-ylmethyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14(7-6-13(15)16)9-11-8-10-4-2-3-5-12(10)17-11/h2-5,8H,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRKMCSBFZRGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid](/img/structure/B7588978.png)

![1-Ethyl-3-[(1-hydroxycyclohexyl)methylamino]pyrazin-2-one](/img/structure/B7589010.png)
![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![2-[Methyl-[(3-propan-2-yloxyphenyl)methyl]amino]propanoic acid](/img/structure/B7589022.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)

![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)
![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)